4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a tert-butylbenzenesulfonamido group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Introduction of the benzamide core: The sulfonamide is then reacted with a benzoyl chloride derivative to form the benzamide core.
Attachment of the methoxyethyl group: Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)benzenesulfonamide: This compound shares the sulfonamide group but lacks the benzamide and methoxyethyl groups.
N-(2-Methoxyethyl)benzamide: This compound shares the benzamide and methoxyethyl groups but lacks the sulfonamide group.
Uniqueness
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and benzamide groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-21(2,3)18-9-11-19(12-10-18)28(25,26)23-15-16-5-7-17(8-6-16)20(24)22-13-14-27-4/h5-12,23H,13-15H2,1-4H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTRBFDPXWMICE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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